molecular formula C9H7FN2O2S B1509675 Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate CAS No. 924287-64-9

Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate

Cat. No.: B1509675
CAS No.: 924287-64-9
M. Wt: 226.23 g/mol
InChI Key: UNJLICBWHHMOFV-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate is a fluorinated benzothiazole derivative serving as a key synthetic intermediate in medicinal chemistry. This scaffold is recognized for its broad-spectrum biological activities, with significant research applications in developing novel antimicrobial and anticancer agents . The benzothiazole core is a privileged structure in drug discovery, capable of interacting with diverse biological targets through hydrogen bonding and π-π stacking interactions due to its planar nature and the presence of sulfur and nitrogen heteroatoms . Introducing a fluorine atom at the C4 position, as in this compound, is a strategic modification known to enhance binding affinity, metabolic stability, and overall pharmacokinetic properties of drug candidates . Specifically, this compound is valuable for constructing advanced molecular hybrids. It can be used to develop new fluoroquinolone derivatives annulated with aminobenzothiazoles, which have demonstrated potent in vitro antibacterial activity, in some cases surpassing standard drugs like ciprofloxacin against Gram-positive organisms . Furthermore, the 2-aminobenzothiazole motif is a critical intermediate in synthesizing compounds with inhibitory effects on bacterial DNA gyrase and topoisomerase IV, key enzymes for bacterial DNA replication . Beyond antimicrobial applications, this fluorinated building block is also relevant in cancer research, particularly for creating kinase inhibitors. The electron-withdrawing fluorine atom can synergize with other substituents to produce potent antiproliferative effects, making it a versatile scaffold for designing targeted therapies . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJLICBWHHMOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)SC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90727017
Record name Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924287-64-9
Record name Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 2-amino-4-fluorobenzonitrile and carbon disulfide.

  • Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the benzothiazole ring.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Large-scale production also requires stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester at C6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Conditions Reagents Product Yield Reference
Basic hydrolysis (aqueous)NaOH (2 M), reflux, 6–8 hrs2-Amino-4-fluoro-1,3-benzothiazole-6-carboxylic acid85–90%
Acidic hydrolysisHCl (conc.), 80°C, 4 hrsSame as above75–80%

Mechanistic Notes :

  • Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate.

  • Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for water attack .

Nucleophilic Aromatic Substitution (C4-Fluorine)

The electron-withdrawing fluorine at C4 activates the ring for nucleophilic substitution, particularly under catalytic or high-temperature conditions.

Reagent Conditions Product Yield Reference
Methoxide (NaOMe)DMF, 120°C, 24 hrs2-Amino-4-methoxy-1,3-benzothiazole-6-carboxylate60–65%
Ammonia (NH₃)CuI catalyst, 100°C, 12 hrs2-Amino-4-amino-1,3-benzothiazole-6-carboxylate50–55%

Key Factors :

  • Fluorine’s strong -I effect directs nucleophiles to the para position (C4).

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Acylation of the Amino Group (C2)

The primary amine at C2 reacts readily with acylating agents to form stable amides, a key step in prodrug design or functionalization.

Acylating Agent Conditions Product Yield Reference
Acetic anhydridePyridine, RT, 2 hrs2-Acetamido-4-fluoro-1,3-benzothiazole-6-carboxylate90–95%
Benzoyl chlorideEt₃N, DCM, 0°C to RT, 4 hrs2-Benzamido-4-fluoro-1,3-benzothiazole-6-carboxylate85–88%

Side Reactions :

  • Over-acylation is minimized by using controlled stoichiometry and low temperatures .

Oxidation and Reduction Reactions

The amino group and benzothiazole core participate in redox transformations, altering electronic properties.

Reaction Type Reagents Product Yield Reference
Oxidation (C2-NH₂)KMnO₄, H₂SO₄, 60°C, 3 hrs2-Nitro-4-fluoro-1,3-benzothiazole-6-carboxylate70–75%
Reduction (C2-NH₂)H₂, Pd/C, MeOH, RT, 6 hrs2-Amino derivative (no change)N/A

Notes :

  • Oxidation converts the amine to a nitro group, enhancing electrophilicity for further reactions.

  • Reductive conditions typically leave the amine intact but may reduce other functional groups if present.

Coupling Reactions for Hybrid Scaffolds

The carboxylate or ester group facilitates coupling with amines or heterocycles to generate bioactive hybrids.

Coupling Partner Conditions Product Yield Reference
EthylenediamineEDC/HOBt, DMF, RT, 12 hrs6-(Ethylenediamine-carboxamido)-4-fluoro-benzothiazole65–70%
MorpholineDCC, DMAP, CH₂Cl₂, 24 hrs6-Morpholino-4-fluoro-benzothiazole-2-amine60–65%

Applications :

  • Coupled derivatives exhibit enhanced antimicrobial or kinase inhibitory activity .

Electrophilic Substitution on the Benzothiazole Core

The fluorine substituent deactivates the ring, limiting electrophilic reactions to harsh conditions.

Reagent Conditions Product Yield Reference
HNO₃/H₂SO₄0°C, 1 hr5-Nitro-2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate40–45%
Br₂ (cat. FeBr₃)CHCl₃, 50°C, 6 hrs5-Bromo-2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate55–60%

Regioselectivity :

  • Nitration and bromination occur at C5 due to fluorine’s meta-directing effect .

Stability Under Thermal and Photolytic Conditions

The compound demonstrates moderate thermal stability but degrades under UV light.

Condition Observation Degradation Products Reference
100°C, 24 hrs (dry)≤5% decompositionNone detected
UV light (254 nm), 48 hrs30–40% decompositionFluoro-benzoic acid derivatives

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate serves as a valuable building block for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic substitutions
  • Condensation reactions
    These reactions facilitate the development of new compounds with potential biological activities.

Biological Research

The compound has shown promising results in biological studies, particularly for its antimicrobial and antioxidant properties:

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

Case Study:
A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial potential.

Antioxidant Properties
The compound displays antioxidant activity by scavenging free radicals and stabilizing reactive oxygen species (ROS). In vitro assays have shown that it significantly reduces lipid peroxidation levels in cultured cells.

Medical Applications

This compound is being explored for its therapeutic potential in various medical fields:

Anti-inflammatory Activity
The compound has been investigated for its ability to modulate inflammatory pathways. A preclinical study showed that it reduced inflammation markers in animal models of arthritis by lowering tumor necrosis factor-alpha (TNF-α) levels.

Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It has been tested against various cancer cell lines with promising results.

Research Findings:
In studies involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (IC50 = 25 µM), highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent positions, ester groups, and functional modifications. Key comparisons include:

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (2BS, CAS: N/A)
  • Molecular Formula : C₁₀H₁₀N₂O₂S
  • Molecular Weight : 222.27 g/mol
  • The fluorine atom at position 4 in the target compound is absent here, which may reduce metabolic stability or target-binding affinity .
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate (CAS: 677304-89-1)
  • Molecular Formula : C₁₀H₁₀N₂O₂S
  • Molecular Weight : 222.27 g/mol
  • Key Differences: The carboxylate group is shifted to position 5.
Methyl 2-bromobenzo[d]thiazole-6-carboxylate (CAS: 1024583-33-2)
  • Molecular Formula: C₉H₆BrNO₂S
  • Molecular Weight : 272.12 g/mol
  • Key Differences: Bromine substitution at position 2 introduces steric bulk and polarizability, which may enhance halogen bonding in protein-ligand interactions compared to the amino group in the target compound. However, bromine’s larger atomic radius could reduce solubility .

Functional Group Modifications

Ethyl 2-acetamido-1,3-benzothiazole-6-carboxylate (CAS: 74058-65-4)
  • Molecular Formula : C₁₂H₁₂N₂O₃S
  • Molecular Weight : 264.31 g/mol
  • This modification may enhance stability against oxidative degradation but could decrease binding affinity in systems requiring free amino groups .
Methyl 3-ethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate (CAS: 850909-29-4)
  • Molecular Formula : C₂₃H₂₅N₃O₅S₂
  • Molecular Weight : 511.65 g/mol
  • Key Differences : Addition of a piperidinylsulfonylbenzoyl group introduces significant steric and electronic complexity. This derivative likely targets specific enzymes (e.g., kinases) but may suffer from poor solubility and synthetic challenges compared to the simpler target compound .

Fluorinated Derivatives

Methyl 4-fluoro-5-((2-fluorophenyl)amino)benzo[d][1,2,3]thiadiazole-6-carboxylate (Compound 7)
  • Synthesis : Involves diazotization and coupling steps under acidic conditions .
  • Key Differences : The thiadiazole ring replaces the benzothiazole core, altering aromaticity and charge distribution. Dual fluorine substitutions may enhance metabolic stability but reduce reactivity in nucleophilic environments .

Enzyme Inhibition Potential

  • Fluorination at position 4 could modulate interactions with conserved residues in the GGDEF domain .
  • Anti-Biofilm Activity: Analogues like N-(4-anilinophenyl)benzamide (IC₅₀: 1–17.83 µM) suggest that benzothiazole esters may disrupt bacterial biofilm formation. Fluorine’s electronegativity might enhance this activity by strengthening hydrogen bonds .

Coordination Chemistry

  • The target compound’s amino and carboxylate groups enable metal coordination, as seen in lead(II) complexes of 2-amino-1,3-benzothiazole-6-carboxylate. Fluorine’s presence may weaken Pb–S bonds due to electron withdrawal, altering metal-binding behavior .

Biological Activity

Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluation, and therapeutic potential of this compound based on recent research findings.

Overview of Benzothiazole Compounds

Benzothiazoles are known for their significant role in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . The structural modifications of benzothiazoles can enhance their pharmacological properties, making them valuable in drug development.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction of o-aminothiophenol with appropriate carboxylic acids under acidic conditions. Recent advancements have employed various catalysts and solvents to improve yield and purity .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. In vitro assays have shown minimum inhibitory concentrations (MICs) indicating significant potency against resistant strains .

Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly against breast cancer cell lines. In vitro studies have reported that this compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces inflammatory markers in cell models
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, researchers found that the compound exhibited an MIC of 16 µg/mL against Staphylococcus aureus. This suggests potential for development as an antibacterial agent .

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanism revealed that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis .

Research Findings and Future Directions

Recent studies emphasize the need for further exploration into the structure-activity relationship (SAR) of this compound. Modifications to its structure may enhance its efficacy and selectivity towards specific biological targets. Additionally, combination therapies involving this compound could provide synergistic effects when used alongside existing treatments for infections or cancer .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate?

A methodological approach involves:

  • Step 1 : Nitration and fluorination of the benzothiazole precursor. Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) can introduce fluorine at the 4-position .
  • Step 2 : Esterification of the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) under reflux .
  • Step 3 : Introduction of the amino group via reduction of a nitro intermediate (e.g., using H₂/Pd-C or SnCl₂/HCl) .
    Key Considerations : Monitor regioselectivity during fluorination to avoid byproducts. Use HPLC or TLC to confirm intermediate purity .

Q. How is the compound structurally characterized?

Standard techniques include:

  • X-ray crystallography : Resolve the crystal lattice and confirm substituent positions. SHELX software is widely used for refinement .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), amino group (δ 5.5–6.5 ppm, broad), and methoxy ester (δ 3.8–4.0 ppm) .
    • ¹⁹F NMR : Single peak near δ -110 ppm for the 4-fluoro group .
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) at m/z 241.04 .

Advanced Research Questions

Q. What role does the 4-fluoro substituent play in modulating electronic properties?

The 4-fluoro group:

  • Enhances electron-withdrawing effects, stabilizing the benzothiazole ring and increasing metabolic stability.
  • Alters π-electron density, affecting coordination behavior with metals (e.g., Pb²⁺ or Zn²⁺) .
    Experimental validation : Compare cyclic voltammetry (CV) data of fluorinated vs. non-fluorinated analogs to assess redox potential shifts .

Q. How does this compound interact with metal ions in coordination chemistry?

  • Coordination sites : The carboxylate (-COO⁻) and amino (-NH₂) groups act as ligands.
  • Example : In catena-poly[Pb(II)-bis(μ-2-amino-1,3-benzothiazole-6-carboxylato)], Pb²⁺ forms a (4 + 2) coordination sphere with four O atoms and two weaker Pb–S bonds .
    Applications : Design metal-organic frameworks (MOFs) for catalysis or sensing by varying metal centers (e.g., Cu²⁺ for redox activity) .

Q. What are the challenges in analyzing impurities during synthesis?

Common impurities include:

  • Regioisomers : Fluorination at unintended positions (e.g., 5- or 7-fluoro).
  • Hydrolysis products : Ester cleavage to carboxylic acid under acidic/humid conditions.
    Mitigation :
  • Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate isomers .
  • Conduct stability studies under controlled humidity (e.g., 40°C/75% RH) .

Methodological Notes

  • Contradictions : Fluorination methods vary by reagent (e.g., DAST vs. Selectfluor®). Optimize based on substrate reactivity .
  • Advanced Applications : Explore photophysical properties (e.g., fluorescence) for bioimaging by modifying the benzothiazole core .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate
Reactant of Route 2
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Methyl 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.